
2-Methyl-4-methylideneoctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-methylideneoctane is an organic compound belonging to the class of alkanes It is a branched hydrocarbon with a molecular formula of C10H20 The structure consists of a main octane chain with a methyl group and a methylene group attached to the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-methylideneoctane can be achieved through several methods. One common approach involves the alkylation of 4-methylideneoctane with a methylating agent under controlled conditions. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process begins with the preparation of the starting materials, followed by the alkylation reaction. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-Methyl-4-methylideneoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert the methylene group to a methyl group, resulting in a fully saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents such as chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
2-Methyl-4-methylideneoctane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-Methyl-4-methylideneoctane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the conversion of double bonds to single bonds. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
類似化合物との比較
Similar Compounds
2-Methyl-4-methyloctane: A similar compound with a fully saturated structure.
4-Methylideneoctane: Lacks the additional methyl group present in 2-Methyl-4-methylideneoctane.
2,4-Dimethyloctane: Contains two methyl groups but lacks the methylene group.
Uniqueness
This compound is unique due to the presence of both a methyl and a methylene group on the same carbon atom. This structural feature imparts distinct reactivity and chemical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
52763-10-7 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
2-methyl-4-methylideneoctane |
InChI |
InChI=1S/C10H20/c1-5-6-7-10(4)8-9(2)3/h9H,4-8H2,1-3H3 |
InChIキー |
WYOJRXWLYPQUQD-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



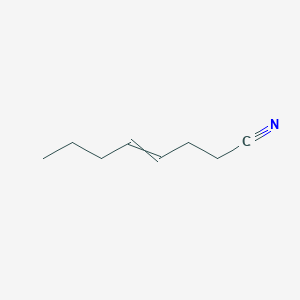
![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)

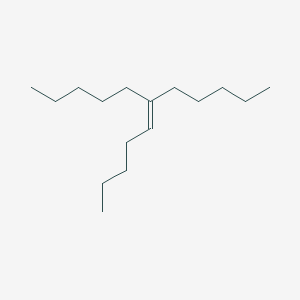

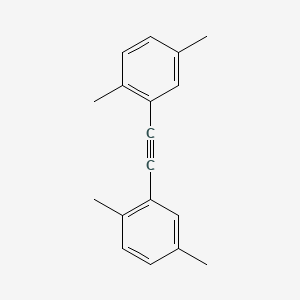
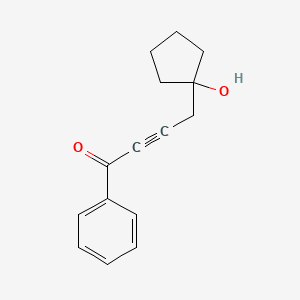
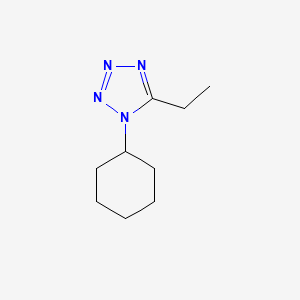

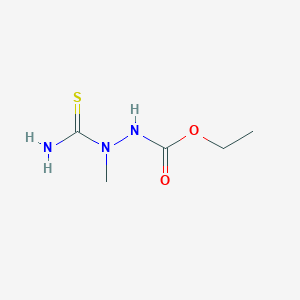

![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)

